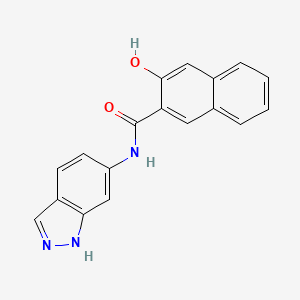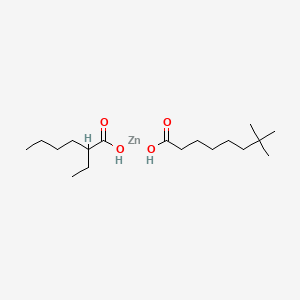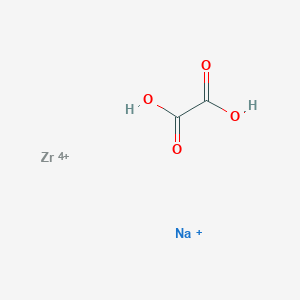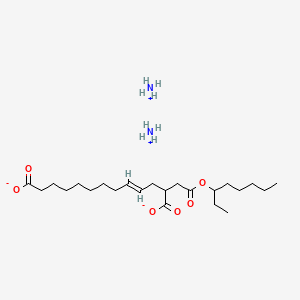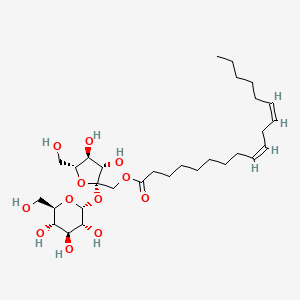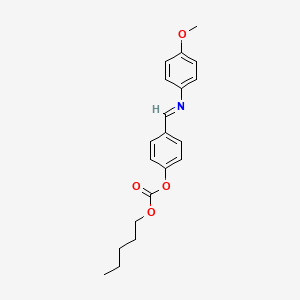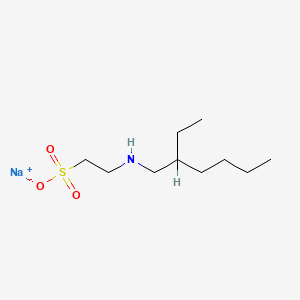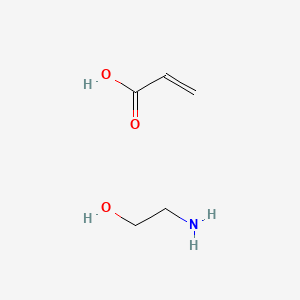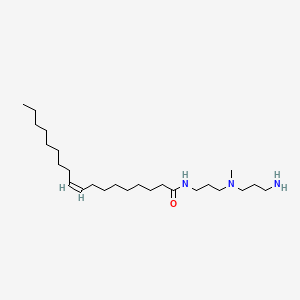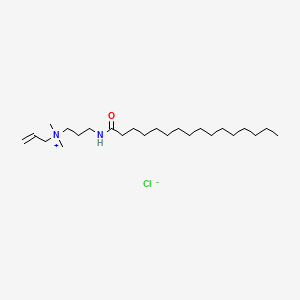
Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 299-869-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Solvents and other reaction media are chosen based on their compatibility with the reactants and products.
化学反応の分析
EINECS 299-869-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of simpler compounds or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
科学的研究の応用
EINECS 299-869-9 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, EINECS 299-869-9 is used to study its effects on different biological systems. It may be used in assays to understand its interaction with enzymes and other biomolecules.
Industry: EINECS 299-869-9 is used in various industrial processes, including the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of EINECS 299-869-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
類似化合物との比較
EINECS 299-869-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 299-870-0: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
EINECS 299-871-1: Another related compound with variations in its molecular structure, resulting in distinct reactivity and uses.
The unique features of EINECS 299-869-9, such as its specific functional groups and reactivity, make it valuable for certain applications that other similar compounds may not be suitable for.
特性
CAS番号 |
93917-89-6 |
|---|---|
分子式 |
C24H49ClN2O |
分子量 |
417.1 g/mol |
IUPAC名 |
3-(hexadecanoylamino)propyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C24H48N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-24(27)25-21-19-23-26(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H |
InChIキー |
BTOTWQWWTSPKAK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
